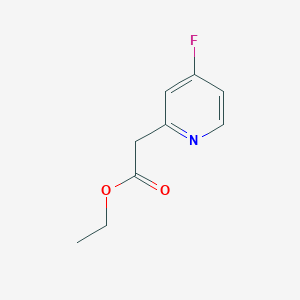

Ethyl 2-(4-fluoropyridin-2-YL)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

ethyl 2-(4-fluoropyridin-2-yl)acetate |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 |

InChI Key |

UDNDQWWKXOSPOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC=CC(=C1)F |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(4-fluoropyridin-2-YL)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a fluorine atom at the 4-position and an ethyl acetate moiety. Its molecular formula is , and it has a molecular weight of approximately 185.18 g/mol. The fluorine atom enhances the compound's reactivity and biological interactions due to its electron-withdrawing properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy. Its binding affinity is enhanced by the fluorine atom, which increases hydrophobic interactions with enzyme active sites.

- Cell Proliferation : In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, including non-small cell lung cancer (NSCLC). This effect is mediated through the modulation of signaling pathways such as EGFR/PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis.

Case Studies and Experimental Data

- Cancer Research : A study demonstrated that this compound significantly reduced the viability of NSCLC cells in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent anti-proliferative effects.

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP, confirming its role in inducing apoptosis in cancer cells.

- Enzyme Interaction Studies : Kinetic assays showed that this compound acts as a competitive inhibitor for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for drug-drug interactions in clinical settings.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-cancer, enzyme inhibition |

| Ethyl 2-(3-fluoropyridin-4-YL)acetate | Structure | Moderate anti-cancer activity |

| Ethyl 2-(5-fluoropyridin-3-YL)acetate | Structure | Low anti-cancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.